molecular formula C12H10FNO2 B12835902 Methyl 4-fluoro-2-methylquinoline-6-carboxylate

Methyl 4-fluoro-2-methylquinoline-6-carboxylate

Cat. No.: B12835902
M. Wt: 219.21 g/mol
InChI Key: JNQNHBLSJKIAQL-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the quinoline ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-methylquinoline-6-carboxylate typically involves the reaction of 4-fluoroaniline with 2-methylquinoline-6-carboxylic acid under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

methyl 4-fluoro-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3

InChI Key

JNQNHBLSJKIAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)F

Origin of Product

United States

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